![molecular formula C13H7F3N2 B596298 5-(3-(Trifluoromethyl)phenyl)nicotinonitrile CAS No. 1261738-31-1](/img/structure/B596298.png)
5-(3-(Trifluoromethyl)phenyl)nicotinonitrile
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Overview
Description
5-(3-(Trifluoromethyl)phenyl)nicotinonitrile, commonly known as TFPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and materials science. TFPN belongs to the class of nicotinonitrile derivatives and has a unique molecular structure that makes it an attractive candidate for research and development.
Mechanism of Action
The mechanism of action of TFPN is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. TFPN has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
TFPN has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. TFPN has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
TFPN has several advantages for lab experiments, including its high potency and selectivity against cancer cells, which makes it an attractive candidate for drug development. However, TFPN also has some limitations, including its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of TFPN. One possible direction is to explore its potential applications in combination therapy with other anticancer drugs. Another direction is to investigate its potential use as a diagnostic tool for cancer detection. Additionally, the development of more efficient and reliable synthesis methods for TFPN could also be an area of future research.
Synthesis Methods
The synthesis of TFPN can be achieved through different methods, including the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with nicotinic acid in the presence of triethylamine and dichloromethane. Both methods have been proven to be efficient and reliable for the synthesis of TFPN.
Scientific Research Applications
TFPN has been extensively studied for its potential applications in medicinal chemistry and drug development. Several studies have shown that TFPN exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. TFPN has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)12-3-1-2-10(5-12)11-4-9(6-17)7-18-8-11/h1-5,7-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGIIMBAHXUTRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744955 |
Source
|
Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261738-31-1 |
Source
|
Record name | 5-[3-(Trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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